molecular formula C12H12N2O3 B8629163 ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate

ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate

Cat. No.: B8629163
M. Wt: 232.23 g/mol
InChI Key: HYTPSPLEFIIMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(1-methylindazol-5-yl)-2-oxoacetate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)11(15)8-4-5-10-9(6-8)7-13-14(10)2/h4-7H,3H2,1-2H3

InChI Key

HYTPSPLEFIIMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1-methyl-1H-indazole (Aldrich, 1.06 g, 5 mmol) in THF (22 mL) at −78° C. was added n-butyllithium (2.2 mL, 2.5 M, 5.5 mmol) slowly. The mixture was stirred for 20 minutes, and the solution of diethyl oxalate (0.68 mL, 5.0 mmol) in THF (5 mL) was added over one minute period. The reaction was kept at −78° C. for 40 minutes, and was quenched with saturated ammonium chloride solution and warmed to 25° C. The mixture was extracted with ethyl acetate, and the organic phase was washed with water, brine, and dried over sodium sulfate. Concentration and purification with flash column chromatography (hexanes/EtOAc) gave ethyl 2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate. LCMS-ESI+: calc'd for C12H13N2O3: 233.2 (M+H+); Found: 233.0 (M+H+).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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